Cyclobutyl fentanyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

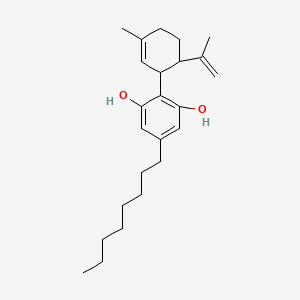

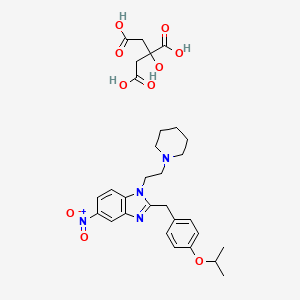

Cyclobutyl fentanyl is a synthetic opioid and an analog of fentanyl. It is categorized as an opioid due to its potent analgesic properties. This compound is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used in research and forensic applications.

Vorbereitungsmethoden

The synthesis of cyclobutyl fentanyl follows similar routes to other fentanyl analogs. The general synthetic route involves the following steps :

Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.

Alkylation: The 4-anilinopiperidine is then alkylated with cyclobutyl halide under reflux conditions in a highly alkaline medium to form 4-anilino-N-cyclobutylpiperidine.

Acylation: The final step involves reacting 4-anilino-N-cyclobutylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.

Industrial production methods are optimized for high yield and efficiency, often involving gram-scale production techniques .

Analyse Chemischer Reaktionen

Cyclobutyl fentanyl undergoes various chemical reactions, including :

Oxidation: The alicyclic ring and the piperidine ethyl moiety can undergo oxidation.

N-dealkylation: This reaction results in the formation of normetabolites.

Hydrolysis: Amide hydrolysis leads to the formation of despropionyl fentanyl.

Glucuronidation: This phase II metabolic reaction involves the conjugation of glucuronic acid.

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed include hydroxylated metabolites, normetabolites, and glucuronide conjugates.

Wissenschaftliche Forschungsanwendungen

Cyclobutyl fentanyl is primarily used in scientific research to study its pharmacological properties and metabolic pathways . Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.

Biology: Studied for its interaction with opioid receptors and its effects on cellular pathways.

Medicine: Research on its potential therapeutic uses and its role in pain management.

Wirkmechanismus

Cyclobutyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The reduction in cyclic AMP results in decreased neurotransmitter release, leading to analgesia and sedation. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

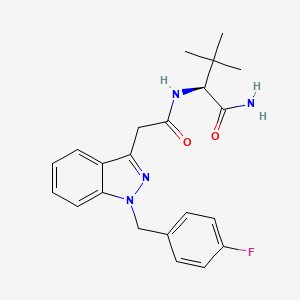

Cyclobutyl fentanyl is part of a group of alicyclic fentanyl analogs, which include cyclopropyl fentanyl, cyclopentyl fentanyl, and cyclohexyl fentanyl . Compared to these analogs, this compound has a unique four-membered ring structure, which influences its metabolic pathways and pharmacological properties. For instance, cyclopropyl fentanyl predominantly undergoes N-dealkylation, while this compound shows significant oxidation of the alicyclic ring .

Similar compounds include:

- Cyclopropyl fentanyl

- Cyclopentyl fentanyl

- Cyclohexyl fentanyl

- 2,2,3,3-Tetramethylcyclopropyl fentanyl

These compounds share structural similarities but differ in their metabolic profiles and potency.

Eigenschaften

CAS-Nummer |

2306827-55-2 |

|---|---|

Molekularformel |

C24H30N2O |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide |

InChI |

InChI=1S/C24H30N2O/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2 |

InChI-Schlüssel |

XHRDMQWXMFOAIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)

![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)

![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)

![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)